1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene

Description

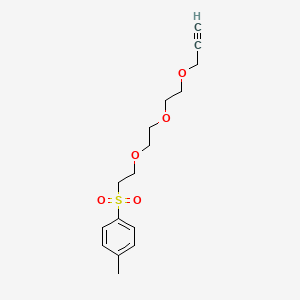

1-Methyl-4-((2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)sulfonyl)benzene is a sulfone derivative featuring a methyl-substituted benzene ring linked to a triethylene glycol (TEG) chain terminated with a propargyl ether group. The compound’s structure combines a hydrophobic aromatic core with a hydrophilic, flexible TEG spacer and a reactive alkyne moiety. This design makes it particularly valuable in click chemistry applications, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for bioconjugation and radiopharmaceutical synthesis . Its synthesis typically involves propargylation of a TEG intermediate followed by sulfonylation, as evidenced by protocols using propargyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) . The compound’s purity and structural integrity are confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Properties

Molecular Formula |

C16H22O5S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1-methyl-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylsulfonyl]benzene |

InChI |

InChI=1S/C16H22O5S/c1-3-8-19-9-10-20-11-12-21-13-14-22(17,18)16-6-4-15(2)5-7-16/h1,4-7H,8-14H2,2H3 |

InChI Key |

ZRBRWVRWVYKWQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCOCCOCCOCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

1-Methoxy-4-{1-[2-(methylsulfonyl)ethoxy]prop-2-yn-1-yl}benzene (Compound 2d)

- Structure : Shorter ethylene glycol chain (one ethoxy unit) with a methylsulfonyl group instead of a benzene sulfonyl group.

- Synthesis: Prepared via reaction of 1-(4-methoxyphenyl)prop-2-yn-1-ol with 2-(methylsulfonyl)ethanol, yielding 89% as a yellow oil .

- Applications : Less suitable for CuAAC due to the absence of a terminal alkyne; primarily used in organic synthesis intermediates.

- Solubility : Lower hydrophilicity compared to the target compound due to the shorter chain.

1-Methyl-4-(2-phenoxyethylsulfonyl)benzene

- Structure: Phenoxyethyl group replaces the TEG-propargyl chain.

- Properties: Increased hydrophobicity due to the aromatic phenoxy group, limiting aqueous solubility .

- Applications : Used in surfactant research or as a stabilizer in polymer chemistry, lacking click chemistry utility.

3-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)prop-1-yne (Compound 5)

- Structure : TEG chain with a terminal alkyne but a chlorine atom instead of a sulfonylbenzene group.

- Synthesis: Reacts 2-(2-(2-chloroethoxy)ethoxy)ethanol with propargyl bromide using NaH/THF .

- Reactivity : Chlorine serves as a leaving group, enabling nucleophilic substitutions but lacking sulfone stability .

2-Ethoxy-1-methoxy-4-(2-(methylsulfonyl)ethyl)benzene

- Structure : Dual alkoxy substituents (ethoxy and methoxy) with a methylsulfonyl-ethyl side chain.

- Properties : Higher molecular weight (258.34 g/mol) and reduced flexibility compared to the target compound .

Comparative Data Table

Physicochemical and Application Differences

- Hydrophilicity: The TEG chain in the target compound enhances water solubility, unlike phenoxy- or methylsulfonyl-containing analogues .

- Reactivity: The terminal alkyne enables selective CuAAC reactions, distinguishing it from non-alkyne derivatives .

- Stability : Sulfonyl groups provide oxidative stability compared to tosylates or chlorides, which are prone to hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.